molecular formula C16H16N6O4S B2964605 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-55-9

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2964605
CAS No.: 850936-55-9
M. Wt: 388.4
InChI Key: SCHCNGXWOUKUQY-UHFFFAOYSA-N
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Description

The compound “4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C19H16N6O5S . It has an average mass of 440.432 Da and a monoisotopic mass of 440.090302 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. It has a molecular formula of C19H16N6O5S and an average mass of 440.432 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I searched.

Scientific Research Applications

Enzymatic Inhibition

Aromatic sulfonamides have been studied for their inhibition of carbonic anhydrase (CA) isoenzymes, showcasing nanomolar half-maximal inhibitory concentration (IC50) values against hCA I, II, IV, and XII. These compounds exhibit differential activities across various isoenzymes, highlighting their potential for targeted therapeutic applications (Supuran, Maresca, Gregáň, & Remko, 2013).

Corrosion Inhibition

The inclusion of 1,3,4-oxadiazole rings in molecules has shown significant efficacy as corrosion inhibitors for mild steel in sulfuric acid media. For instance, compounds with 1,3,4-oxadiazole moieties have demonstrated more than 96% efficiency at certain concentrations, indicating their strong potential for protecting metals from corrosion. The mode of action is presumed to be through the adsorption of these molecules on the metal surface (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Polymer Science and Memory Behavior

Triphenylamine-based aromatic polymers, incorporating oxadiazole units, have been synthesized for memory device applications. These studies have explored the relationship between structural features such as linkage groups and memory behavior, offering insights into designing polymers with specific electronic properties (Chen, Hu, & Liou, 2013).

Antioxidant Activity

Research on sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) has revealed that certain methyl-substituted bis(oxadiazoles) exhibit significant antioxidant activity. This indicates the potential of these compounds in mitigating oxidative stress, which is a factor in many chronic diseases (Padmaja et al., 2014).

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4S/c1-12-20-21-16(26-12)19-15(23)13-4-6-14(7-5-13)27(24,25)22(10-2-8-17)11-3-9-18/h4-7H,2-3,10-11H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHCNGXWOUKUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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